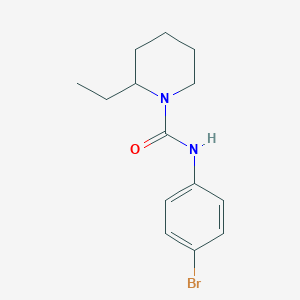
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinecarboxamides. It has been extensively researched for its potential applications in the field of neuroscience, particularly in the treatment of anxiety disorders and depression.
科学研究应用
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide has been extensively researched for its potential applications in the field of neuroscience. Studies have shown that it has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety disorders and depression. It has also been shown to have potential applications in the treatment of neuropathic pain and drug addiction.
作用机制
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a neurotransmitter that is involved in regulating a wide range of physiological functions, including appetite, stress response, and anxiety. By blocking the Y2 receptor, this compound increases the levels of NPY in the brain, which in turn reduces anxiety and depression-like behaviors.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of NPY in the brain, which in turn reduces anxiety and depression-like behaviors. It has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in regulating mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide in lab experiments is its selectivity for the NPY Y2 receptor. This makes it a useful tool for studying the role of NPY in regulating anxiety, depression, and other physiological functions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide. One area of interest is its potential applications in the treatment of neuropathic pain. Studies have shown that NPY is involved in regulating pain perception, and this compound may be useful in reducing pain sensitivity. Another area of interest is its potential applications in the treatment of drug addiction. Studies have shown that NPY is involved in regulating drug-seeking behavior, and this compound may be useful in reducing drug cravings.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in the field of neuroscience. Its selective antagonism of the NPY Y2 receptor makes it a useful tool for studying the role of NPY in regulating anxiety, depression, and other physiological functions. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound, including its potential applications in the treatment of neuropathic pain and drug addiction.
合成方法
The synthesis of N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide involves the reaction of 4-bromoaniline with 2-ethylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using column chromatography to obtain this compound in its pure form.
属性
IUPAC Name |
N-(4-bromophenyl)-2-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-2-13-5-3-4-10-17(13)14(18)16-12-8-6-11(15)7-9-12/h6-9,13H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULCXIGYUUCBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)sulfonyl]-2-(3-methyl-5-isoxazolyl)azepane](/img/structure/B5429301.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B5429314.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![3-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429339.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5429343.png)
![2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5429360.png)

![2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5429376.png)
![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![3-benzyl-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429396.png)
![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)
![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)